N1-Butylbenzene-1,2-diamine
Description
Contextualization within Aromatic Diamine Chemistry and Research Landscape
Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino groups. wikipedia.org They are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds and polymers. The position of the amino groups on the aromatic ring (ortho, meta, or para) dictates their chemical reactivity and the types of structures they can form.
o-Phenylenediamines, including N1-butylbenzene-1,2-diamine, are particularly valuable precursors for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. wikipedia.orgorganic-chemistry.org The N-alkylation of aromatic diamines is a key strategy to modulate their properties, such as solubility, basicity, and reactivity. The presence of an alkyl group on one of the amine nitrogens can introduce steric hindrance and alter the electronic nature of the aromatic ring, thereby influencing the outcome of chemical reactions.
Significance of this compound in Contemporary Organic Synthesis and Materials Science
The significance of this compound lies in its role as a versatile intermediate in organic synthesis. The butyl group enhances its solubility in organic solvents compared to the unsubstituted o-phenylenediamine (B120857). This property is advantageous in various reaction media.
In organic synthesis, N-alkylated o-phenylenediamines are utilized in the preparation of substituted heterocyclic compounds. For instance, they can undergo condensation reactions with various carbonyl compounds to yield a diverse range of products. Research has shown that N-alkylbenzene-1,2-diamines can be used in the synthesis of N-alkylphenazin-1-ones through oxidative condensation. acs.org
In the field of materials science, aromatic diamines are crucial components in the development of high-performance polymers and organic electronic materials. While specific research on this compound in materials science is not extensively documented in the provided results, the broader class of N-alkylated aromatic diamines is explored for applications in optoelectronic materials. The substituent on the amine can influence properties like crystallinity and stability, which are critical for material performance.
Overview of Key Research Areas and Challenges for Alkyl-Substituted Benzene-1,2-diamines
Research on alkyl-substituted benzene-1,2-diamines is focused on several key areas. One major area is the development of efficient and selective synthesis methods. The selective N-alkylation of o-phenylenediamine to obtain the mono-alkylated product without the formation of the di-alkylated byproduct can be challenging. rsc.org Various synthetic strategies, including reductive amination and nucleophilic substitution, are continuously being optimized.
Another significant research direction is the exploration of their applications as ligands in coordination chemistry and as precursors for catalysts. The diamine moiety can chelate to metal centers, and the N-alkyl group can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.
A key challenge in the field is managing the steric hindrance introduced by the alkyl group. While this can be beneficial for achieving selectivity in some reactions, it can also decrease reactivity in others. For example, bulky substituents like tert-butyl groups have been noted to hinder reactivity in crowded reaction environments. Overcoming these steric limitations to broaden the synthetic utility of these compounds remains an active area of investigation. Furthermore, the development of catalytic asymmetric methods for reactions involving chiral alkyl-substituted 1,2-diamines is an ongoing challenge. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 51592-02-0 | C10H16N2 | 164.25 |
| N1-(sec-Butyl)benzene-1,2-diamine | 70918-96-6 | C10H16N2 | 164.25 |
| N1-(tert-Butyl)benzene-1,2-diamine | 28458-68-6 | C10H16N2 | 164.25 |
| Benzene-1,2-diamine | 95-54-5 | C6H8N2 | 108.14 |
Structure
3D Structure
Properties
IUPAC Name |
2-N-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBBBHLERFOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459370 | |
| Record name | N1-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51592-02-0 | |
| Record name | N1-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of N1 Butylbenzene 1,2 Diamine
Preparative Routes via Reduction of Nitro-Group Precursors
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common method for preparing aromatic diamines.
Catalytic Hydrogenation Techniques for N1-Butyl-2-nitrobenzenamine Synthesis
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the production of clean products. nih.gov This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reaction between the nitro compound and a hydrogen source. msu.eduscribd.com For the synthesis of N1-butylbenzene-1,2-diamine, the precursor N1-butyl-2-nitrobenzenamine is reduced under a hydrogen atmosphere.
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the hydrogenation. For instance, ruthenium complexes have shown high activity in the reduction of various nitroarenes to their corresponding anilines. nih.gov Similarly, palladium nanoparticles supported on magnetizable materials have demonstrated high conversion rates and selectivity for aniline (B41778) synthesis from nitrobenzene. mdpi.comresearchgate.net The general reaction scheme involves the chemoselective reduction of the nitro group while preserving the N-butyl and amino functionalities.
Table 1: Catalysts and Conditions for Nitroarene Reduction
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ruthenium(II) complexes | Nitrobenzene | NaBH4, Ethanol, RT | 90-99% | nih.gov |
| Pd/NiFe2O4-CNL | Nitrobenzene | H2, 333 K | 99% (Aniline) | mdpi.com |
| Platinum on g-C3N4 | Nitrobenzene | H2, 50 °C | High (TOF: 42,865 h-1) | researchgate.net |
| Raney Nickel (W-7) | Ketones, Phenols, Nitriles | H2 | Advantageous | scribd.com |
Reductive Amination Pathways from Carbonyl Precursors
Reductive amination offers an alternative and powerful strategy for forming C-N bonds, effectively avoiding issues like overalkylation that can occur with direct amine alkylation. masterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu
In the context of this compound synthesis, this could involve the reaction of o-phenylenediamine (B120857) with butanal or a related carbonyl compound. The intermediate imine is subsequently reduced using a selective reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comharvard.edu Iron catalysts have also been developed for the reductive amination of ketones and aldehydes with ammonia (B1221849), showcasing the versatility of this approach. d-nb.info A two-step synthesis involving the condensation of a diketone with ammonia followed by reduction with lithium aluminum hydride (LiAlH4) has also been shown to be a viable, albeit challenging, route.
Aromatic Alkylation and Functionalization Strategies
Directly introducing an alkyl group onto an aromatic ring or functionalizing a pre-existing aromatic system are key strategies for synthesizing N-alkylated aromatic diamines.
Friedel-Crafts Alkylation of Diaminobenzene Systems for Butyl Introduction
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orglibretexts.org
However, the direct Friedel-Crafts butylation of o-phenylenediamine presents several challenges. The amino groups on the benzene (B151609) ring are strong activating groups, which can lead to polyalkylation. libretexts.org Furthermore, the lone pair of electrons on the nitrogen atoms can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Steric hindrance can sometimes be used to control the extent of alkylation. wikipedia.orglibretexts.org Due to these limitations, Friedel-Crafts acylation is often a more reliable alternative, followed by reduction of the resulting ketone. msu.edusavemyexams.com
Nucleophilic Substitution Reactions on Pre-functionalized Aromatic Systems
Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of this compound. This reaction typically involves an aromatic ring substituted with a good leaving group (e.g., a halide) and electron-withdrawing groups that activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org
In this approach, a pre-functionalized aromatic compound, such as an o-haloaniline or a related derivative, would react with butylamine (B146782). The electron-withdrawing groups ortho or para to the leaving group stabilize the negatively charged intermediate, facilitating the substitution. libretexts.orgnptel.ac.in While direct nucleophilic substitution on an unactivated benzene ring is difficult, the presence of activating groups can make this a viable synthetic route. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile to introduce a primary amino group, is a related strategy that avoids overalkylation. libretexts.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved by employing appropriately substituted starting materials in the synthetic routes described above. For instance, starting with a substituted o-phenylenediamine or a substituted nitroaniline would lead to the corresponding substituted this compound.
Palladium-catalyzed carboamination reactions have been used to create substituted piperazines from N-allyl-1,2-diamine derivatives, demonstrating a method for constructing more complex heterocyclic structures from diamine precursors. nih.gov The synthesis of N-arylbenzene-1,2-diamines has also been achieved through the photoreaction of substituted azobenzenes. nih.gov Furthermore, substituted benzimidazoles, which are important in medicinal chemistry, can be synthesized from the condensation of o-phenylenediamines with various carboxylic acids or aldehydes. rasayanjournal.co.in
Preparation of Halogenated Derivatives (e.g., 4-Bromo-N1-butylbenzene-1,2-diamine)
The introduction of halogen atoms onto the benzene ring of N-alkylated benzene-1,2-diamines is a key method for producing functionalized building blocks for further synthesis. cymitquimica.com The amino and N-butylamino groups are ortho-, para-directing and strongly activating, which facilitates electrophilic aromatic substitution reactions like bromination.
The synthesis of a bromo-derivative, such as 4-Bromo-N1-butylbenzene-1,2-diamine, typically involves the direct bromination of this compound. The reaction must be carefully controlled to achieve selective mono-bromination, as the highly activated ring can be susceptible to poly-bromination. The primary and secondary amine groups are strong activating groups, directing the incoming electrophile to the positions ortho and para to them. The most likely position for substitution is the para-position relative to the N1-butylamino group (position 4), which is sterically less hindered.
A general strategy for this transformation involves reacting the diamine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) at a controlled temperature. nih.gov The use of NBS is often preferred over elemental bromine (Br2) as it allows for milder reaction conditions and better control over selectivity.
For related compounds, such as N-alkylphenazin-1-ones derived from N-alkylbenzene-1,2-diamines, bromination with NBS has been shown to afford the 2-bromo derivative in good yield. nih.gov The synthesis of m-bromoaniline from benzene illustrates a multi-step process where nitration precedes bromination to ensure the desired meta-substitution, highlighting the importance of directing group effects in synthetic strategy. libretexts.org While direct bromination of this compound is plausible, an alternative route could involve the bromination of a precursor like 1-fluoro-2-nitrobenzene (B31998), followed by nucleophilic substitution with butylamine and subsequent reduction of the nitro group.
Table 1: Illustrative Synthesis of 4-Bromo-N1-butylbenzene-1,2-diamine
| Parameter | Condition | Rationale/Reference |
| Starting Material | This compound | The substrate to be halogenated. nih.gov |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, minimizing over-halogenation. nih.gov |
| Solvent | Dichloromethane (CH2Cl2) | An inert solvent that dissolves the reactants. nih.gov |
| Temperature | 0 °C to room temperature | Controlled temperature to manage the exothermic reaction and improve selectivity. |
| Workup | Aqueous wash, extraction, and column chromatography | Standard procedure to isolate and purify the final product. |
Synthesis of N,N-Dialkylated and Benzylated Benzene-1,2-diamines
Further functionalization of this compound can be achieved by alkylation or benzylation of the remaining primary amino group (-NH2). This creates N1-butyl-N2-alkyl or N1-butyl-N2-benzyl benzene-1,2-diamine derivatives. Common methods include reductive amination or direct alkylation with alkyl halides.
Reductive amination is a widely used method for forming C-N bonds. mdpi.com This process involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For example, to synthesize an N2-benzyl derivative, this compound would be reacted with benzaldehyde (B42025) in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH3). mdpi.com
Another approach involves direct acylation followed by reduction. The primary amine can be acylated using an acid chloride (e.g., benzoyl chloride) or an activated carboxylic acid, and the resulting amide is subsequently reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). mdpi.com
The synthesis of N1,N1-dibenzylbenzene-1,2-diamine has been documented, starting from 1-fluoro-2-nitrobenzene and dibenzylamine, followed by reduction of the nitro group. rsc.org This highlights a common pathway to N,N-disubstituted diamines. These methods can be adapted to introduce a second, different alkyl or benzyl (B1604629) group onto this compound. For instance, the synthesis of various N-alkyl-2-halophenazin-1-ones has been accomplished through the oxidative condensation of 4-halo-1,2,3-benzenetriol with the corresponding N-alkylbenzene-1,2-diamines, demonstrating the utility of these precursors. researchgate.netacs.org
Table 2: General Methodologies for N2-Alkylation/Benzylation
| Method | Reagents | Key Features | Reference |
| Reductive Amination | Aldehyde/Ketone, NaCNBH3, Acetic Acid | Mild conditions, one-pot procedure. mdpi.com | |
| Direct Alkylation | Alkyl/Benzyl Halide, Base (e.g., K2CO3) | Can lead to over-alkylation; requires careful control. rsc.org | |
| Acylation-Reduction | Acid Chloride/Anhydride, then LiAlH4 | Two-step process, avoids over-alkylation. mdpi.com |
Modern Synthetic Approaches
Advances in chemical engineering and process chemistry have introduced novel methodologies for synthesizing complex molecules with greater efficiency, safety, and control.
Continuous Flow Synthesis and Microreactor Optimization for Diamine Production
Continuous flow synthesis, often utilizing microreactors, represents a significant paradigm shift from traditional batch processing. researchgate.netncl.res.in This technology offers numerous advantages for the production of fine chemicals, including aromatic diamines. researchgate.netnumberanalytics.com Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions like nitrations or hydrogenations. researchgate.netfrontiersin.org
The synthesis of this compound and its derivatives can be significantly optimized using microreactor technology. For example, a key step in a potential synthesis is the reduction of a nitro-precursor. Catalytic hydrogenation in a packed-bed microreactor can offer high conversion rates and selectivity with short residence times. A study on the synthesis of 3-(tert-butyl)benzene-1,2-diamine (B2363108) using a Pd/TiO2 packed-bed reactor achieved 94% conversion with a residence time of just 90 seconds.
Microreactors enable the operation of reactions at elevated temperatures and pressures safely, which can dramatically accelerate reaction rates. tandfonline.com The efficient removal of reaction heat prevents the formation of hot spots, which in batch reactors can lead to side reactions and reduced product purity. researchgate.nettandfonline.com This precise temperature control is crucial for managing the selectivity of reactions on functionalized aromatic rings.
Table 3: Advantages of Microreactor Technology for Diamine Synthesis
| Feature | Advantage | Relevance to Diamine Synthesis | Reference |
| Enhanced Heat Transfer | Precise temperature control, minimization of hotspots. | Improved safety and selectivity in exothermic steps like nitration or hydrogenation. researchgate.nettandfonline.com | |
| Rapid Mixing | Efficient mass transfer, uniform reaction conditions. | Higher reaction rates and improved product purity. nih.gov | |
| Short Residence Times | Increased throughput and process intensification. | Faster production cycles compared to batch methods. tandfonline.com | |
| Process Safety | Small reaction volumes reduce risks associated with hazardous reagents or unstable intermediates. | Safer handling of reagents like nitric acid or flammable solvents under pressure. nih.gov | |
| Scalability | "Scaling out" by parallelizing reactors rather than "scaling up" vessel size. | More predictable and linear scale-up from lab to production. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of N1 Butylbenzene 1,2 Diamine
Reactivity of Amine Functional Groups
The chemical behavior of N1-Butylbenzene-1,2-diamine is largely dictated by the two amine groups attached to the benzene (B151609) ring. The presence of both a primary (-NH2) and a secondary (-NH-butyl) amine group provides multiple sites for chemical reactions.
Oxidation Reactions Leading to Substituted Nitroso or Nitro Derivatives
The amino groups of o-phenylenediamines are susceptible to oxidation. wikipedia.org The oxidation of N-alkylated o-phenylenediamines can lead to the formation of various products, including phenazine (B1670421) pigments. rsc.org For instance, the oxidation of N-alkyl-o-phenylenediamine hydrochlorides has been shown to yield phenazine derivatives. rsc.org While specific studies on the direct oxidation of this compound to nitroso or nitro derivatives are not extensively detailed in the provided results, the general reactivity of o-phenylenediamines suggests that under controlled oxidation conditions, the formation of such derivatives is plausible. The oxidation of related p-phenylenediamine (B122844) derivatives, such as N-alkyl-N'-phenyl-p-quinonediimine, can be achieved using oxidizing agents like sodium dichromate in acetic acid at temperatures ranging from 20°C to 100°C. google.com Furthermore, copper-catalyzed oxidation of o-phenylenediamines can lead to ring-opening reactions, forming cis,cis-mucononitriles. acs.org
Acylation and Alkylation Reactions on Primary and Secondary Amines
This compound, possessing both primary and secondary amine functionalities, can undergo acylation and alkylation reactions. solubilityofthings.com Generally, the alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. wikipedia.org However, these reactions can sometimes lack selectivity. wikipedia.org
In the context of o-phenylenediamines, acylation can be achieved using various reagents. For example, the acylation of a primary amine in a benzene-1,2-diamine derivative has been successfully performed using benzoyl chloride in the presence of triethylamine (B128534) and DMAP. mdpi.com Another method involves the use of an EDCI-activated carboxylic acid. mdpi.com
Alkylation of the primary amine can be carried out through reductive amination, for instance, by reacting the diamine with an aldehyde and a reducing agent like sodium cyanoborohydride. mdpi.com The alkylation of aromatic diamines can also be achieved using alcohols as alkylating agents, often employing metal catalysts. nih.govacs.orgresearchgate.net For instance, N-alkylation of phenylenediamines with alcohols has been achieved using a nickel-N-heterocyclic carbene complex, which can lead to N,N'-di-alkylated products. nih.gov Industrially, N-alkylation is often performed with alcohols as they are more economical and produce fewer salt byproducts. wikipedia.org
The table below summarizes some general conditions for acylation and alkylation of diamine systems.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| Acylation | Benzoyl chloride | Et3N, DMAP, CH2Cl2 | Amide |
| Acylation | Carboxylic acid | EDCI, DMAP, CH2Cl2 | Amide |
| Reductive Alkylation | Aldehyde, NaCNBH3 | Acetonitrile (B52724), AcOH | Alkylated amine |
| N-Alkylation | Alcohol | Ni-NHC complex | Alkylated amine |
Coupling Reactions and Complex Formation
This compound is a versatile building block in the synthesis of heterocyclic compounds and can participate in various coupling reactions. nih.govsemanticscholar.org A significant application is the condensation reaction with dicarbonyl compounds or their equivalents to form substituted benzimidazoles. nih.govnih.govscirp.orgichem.mdmdpi.com These reactions can be catalyzed by a variety of agents, including metal catalysts like Cu(OH)2 and ZnFe2O4, or under metal-free conditions. scirp.orgichem.md
The diamine can also be used in the synthesis of quinoxalines through condensation with α-dicarbonyl compounds. sapub.org Furthermore, o-phenylenediamines can undergo intramolecular cyclization after diazotization to form benzotriazoles. tsijournals.com
In coordination chemistry, o-phenylenediamines act as ligands, forming complexes with various metals. wikipedia.org For example, iron(II) complexes with 4-tert-butyl-1,2-phenylenediamine have been synthesized and studied for their reactivity with oxygen. acs.org Palladium complexes with ligands derived from o-phenylenediamine (B120857) have been shown to be effective catalysts in C-C coupling reactions like the Glaser-Hay and Suzuki reactions. rsc.org
Influence of N-Butyl Substitution on Aromatic Ring Reactivity
The N-butyl group in this compound exerts both steric and electronic effects that influence the reactivity of the aromatic ring.
Steric Hindrance Effects on Electrophilic Aromatic Substitution and Nucleophilic Reactions
The bulkiness of the N-butyl group can sterically hinder reactions at the ortho positions of the benzene ring. acs.orgucalgary.ca In electrophilic aromatic substitution reactions, large alkyl groups on a benzene ring tend to direct incoming electrophiles to the less hindered para position. ucalgary.camsu.edu For example, in the nitration of tert-butylbenzene, the para product is favored over the ortho product due to the steric bulk of the tert-butyl group. msu.edu Similarly, the N-butyl group in this compound would be expected to disfavor substitution at the adjacent positions on the aromatic ring. The steric hindrance from N-alkyl groups can also affect the reactivity of the amine itself, with increasing bulk of the alkyl group leading to decreased reactivity in some cases. acs.orgkchem.org
The table below illustrates the impact of steric hindrance on product distribution in the nitration of alkylbenzenes.
| Alkylbenzene | % Ortho Product | % Meta Product | % Para Product |
| Toluene | 58.5 | 4.5 | 37 |
| tert-Butylbenzene | 16 | 8 | 75 |
Exploration of Specific Reaction Mechanisms
The chemical behavior of N¹-Butylbenzene-1,2-diamine is of significant interest in synthetic organic chemistry, particularly concerning the formation of heterocyclic structures like benzimidazoles. The presence of a primary amine, a secondary amine, and an alkyl chain with activatable C(sp³)–H bonds on a single aromatic scaffold allows for unique intramolecular transformations. Mechanistic investigations into these reactions provide critical insights into their pathways, efficiency, and potential for creating complex molecular architectures.
Intramolecular Reactions (e.g., C(sp³)–H Imination)
A key area of exploration for N-alkyl-substituted 1,2-phenylenediamines, including N¹-Butylbenzene-1,2-diamine, is their participation in intramolecular C(sp³)–H imination or amination reactions. This class of reactions represents a highly atom-economical and efficient method for constructing N-heterocycles by forming a C–N bond through the functionalization of an otherwise unreactive C–H bond.
For N¹-Butylbenzene-1,2-diamine, a plausible and synthetically valuable intramolecular reaction is the oxidative C–N coupling between a C(sp³)–H bond on the n-butyl group and the adjacent free primary amine (–NH₂). This process typically leads to the formation of fused polycyclic benzimidazole (B57391) systems. Research on analogous N¹-benzyl/alkyl-1,2-phenylenediamines has demonstrated that such cyclizations can proceed efficiently under metal-free conditions. organic-chemistry.org An oxidative protocol utilizing oxygen as the terminal oxidant and a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can facilitate this transformation. organic-chemistry.org
The proposed mechanism involves the following key steps:
Initial oxidation of the substrate, potentially at the primary amino group.
Formation of a radical species.
An intramolecular hydrogen atom transfer (HAT) from the butyl chain to the nitrogen-centered radical. This step is often favored when it can proceed through a sterically accessible six-membered transition state (a 1,5-HAT).
Subsequent oxidative cyclization and aromatization to yield the final fused benzimidazole product.
The specific C(sp³)–H bond that participates in the reaction (i.e., at the α, β, γ, or δ position of the butyl chain) dictates the size of the newly formed heterocyclic ring. While 1,5-HAT processes are common, other pathways may be accessible depending on the reaction conditions and catalyst system employed.
The table below presents research findings for the intramolecular oxidative cyclization of various N-alkyl-1,2-phenylenediamines, which serve as a model for the expected reactivity of N¹-Butylbenzene-1,2-diamine.
| N-Alkyl-1,2-phenylenediamine Substrate | Reaction Conditions | Product (Fused Benzimidazole) | Yield (%) | Reference |
|---|---|---|---|---|
| N¹-Benzylbenzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 6H-Indolo[1,2-a]benzimidazole | 85 | organic-chemistry.org |
| N¹-Propylbenzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole | 75 | organic-chemistry.org |
| N¹-(Cyclohexylmethyl)benzene-1,2-diamine | TEMPO (0.2 equiv.), O₂ (1 atm), Toluene, 110 °C | 6-Cyclohexyl-6H-indolo[1,2-a]benzimidazole | 82 | organic-chemistry.org |
This table is interactive. Click on headers to sort.
Reaction Kinetics and Rate Determining Steps
The reaction sequence for the oxidative cyclization can be generalized as: Substrate → Intermediate 1 (e.g., N-radical) → Intermediate 2 (e.g., C-radical after HAT) → Cyclized Intermediate → Product
Potential rate-determining steps in this sequence include:
Initial Oxidation: The generation of the initial reactive intermediate, such as an N-centered radical from the diamine, by the oxidant. The rate would depend on the concentrations of both the substrate and the oxidant.
C–H Bond Cleavage: The intramolecular hydrogen atom transfer (HAT) step, which involves the breaking of a stable C(sp³)–H bond. Kinetic Isotope Effect (KIE) studies, where a C-H bond is replaced by a C-D bond, are often used to probe this. A significant KIE (kH/kD > 1) would suggest that C–H bond cleavage is involved in or before the rate-determining step. tandfonline.com
Cyclization/C–N Bond Formation: The ring-closing step to form the new heterocyclic structure.
Oxidative Aromatization: The final conversion of the cyclized intermediate into the stable aromatic benzimidazole product. Studies on the synthesis of related heteroaromatics, such as benzoxazoles from 2-aminophenols and aldehydes, have shown that the final oxidative cyclization can be the rate-determining step. mdpi.com
In related metal- or iodine-mediated C–H amination reactions, the nature of the RDS is highly dependent on the specific catalytic system. For instance, in some ruthenium-catalyzed reactions, hydride migration from the substrate to the metal center is the RDS. rsc.org In electrochemical aminations, the initial C–H bond cleavage is often rate-limiting. tandfonline.com For the TEMPO/O₂ system, the rate can be influenced by factors such as the rate of TEMPO-H re-oxidation by oxygen or the rate of the crucial HAT step.
The table below summarizes key factors that generally influence the kinetics of related C–H functionalization and cyclization reactions.
| Factor | Influence on Reaction Rate | General Observation in Related Systems | Reference |
|---|---|---|---|
| Substrate Electronics | Affects the ease of initial oxidation and the stability of intermediates. | Electron-donating groups on the benzene ring can facilitate initial oxidative steps. | rsc.org |
| C–H Bond Strength | Directly impacts the activation energy for the HAT step. | Weaker C–H bonds (e.g., benzylic, tertiary) react faster than stronger primary or secondary C–H bonds. | tandfonline.com |
| Catalyst/Oxidant Concentration | Often shows a direct correlation with the reaction rate, up to a saturation point. | The reaction can be first-order with respect to the catalyst or oxidant. | rsc.org |
| Temperature | Increases the rate of most steps, but can impact selectivity if multiple pathways are accessible. | Higher temperatures are often required to overcome the activation barrier for C–H cleavage. | organic-chemistry.org |
This table is interactive. Click on headers to sort.
For the specific case of N¹-Butylbenzene-1,2-diamine, a detailed kinetic analysis would be required to definitively identify the rate-determining step. However, based on analogous systems, the intramolecular C(sp³)–H bond cleavage via a 1,5-HAT is a likely candidate for being the kinetically significant step. rsc.org
Coordination Chemistry and Ligand Design with N1 Butylbenzene 1,2 Diamine
N1-Butylbenzene-1,2-diamine as a Ligand Precursor
The presence of two amine groups on the benzene (B151609) ring, with one being a primary amine and the other a secondary amine bearing a butyl substituent, makes this compound a valuable starting material for ligand synthesis. This structure allows for selective reactions to create tailored ligands for specific applications in coordination chemistry.
Synthesis of Schiff Base Ligands from this compound and Aldehydes/Ketones
Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of ligands in coordination chemistry. iosrjournals.orgresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgscispace.comnih.gov In the case of this compound, the primary amine group can readily react with various carbonyl compounds to yield Schiff base ligands.
The general reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.orgscispace.com This intermediate then undergoes dehydration, often facilitated by heat or acid/base catalysis, to form the stable imine or Schiff base. iosrjournals.orgscispace.com The resulting ligands are often crystalline solids. iosrjournals.org
A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base ligands derived from this compound. The electronic and steric properties of the resulting ligand can be fine-tuned by selecting appropriate carbonyl precursors. For instance, using aromatic aldehydes can introduce extended π-systems, while bulky ketones can create sterically hindered coordination pockets.
Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis
| Carbonyl Compound | Resulting Schiff Base Type |
| Salicylaldehyde | Salen-type precursor |
| Substituted Benzaldehydes | Aromatic imine |
| Aliphatic Ketones | Aliphatic imine |
| Acetylacetone (B45752) | β-ketoimine |
This table provides illustrative examples of carbonyl compounds that can be reacted with this compound to form various types of Schiff base ligands.
Selective Derivatization for Tailored Ligand Properties
The structure of this compound allows for selective derivatization to modify the properties of the resulting ligands. The presence of both a primary and a secondary amine group offers the potential for regioselective reactions. For instance, the more reactive primary amine can be selectively targeted for condensation with aldehydes or ketones, leaving the secondary amine available for further functionalization.
This selective derivatization enables the creation of ligands with specific donor atoms, steric bulk, and electronic characteristics. researchgate.net By introducing different functional groups onto the ligand framework, it is possible to influence the coordination behavior, solubility, and electronic properties of the subsequent metal complexes. For example, the introduction of additional donor atoms can increase the denticity of the ligand, leading to more stable chelate complexes.
Complexation with Transition Metal Ions
Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions. The nitrogen atom of the imine group and often another donor atom from the aldehyde or ketone precursor can coordinate to a metal center, forming stable complexes.
Formation of Mononuclear and Polynuclear Metal Complexes
Depending on the specific structure of the Schiff base ligand and the reaction conditions, both mononuclear and polynuclear metal complexes can be formed. mdpi.com Mononuclear complexes, containing a single metal center, are common when the ligand has a single coordination pocket. researchgate.net For instance, a tetradentate Schiff base ligand derived from the condensation of two equivalents of an aldehyde with this compound can encapsulate a single metal ion.
Polynuclear complexes, containing two or more metal ions, can be assembled using ligands that possess multiple distinct coordination sites or bridging functionalities. mdpi.com For example, a ligand designed with two separate chelating units connected by a spacer can coordinate to two different metal ions, forming a dinuclear complex. frontiersin.org The nature of the diamine precursor plays a crucial role in determining the nuclearity of the resulting complexes. mdpi.com
Elucidation of Stoichiometry and Coordination Geometry (e.g., Tetrahedral, Square Planar, Octahedral)
The stoichiometry of the metal complexes, which is the ratio of metal ions to ligands, is a fundamental characteristic that is influenced by the charge of the metal ion and the denticity of the ligand. researchgate.netchemrxiv.orgjake-song.com For instance, a divalent metal ion might form a 1:1 or 1:2 complex with a bidentate ligand.
The coordination geometry of the metal center is determined by the number and arrangement of the coordinating atoms of the ligand(s) and any additional solvent or counter-ion coordination. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. researchgate.net The specific geometry adopted is influenced by factors such as the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. acs.org For example, nickel(II) complexes can exhibit either square planar or tetrahedral geometries depending on the ligand field strength.
Table 2: Common Coordination Geometries and Influencing Factors
| Coordination Geometry | Typical Coordination Number | Influencing Factors |
| Tetrahedral | 4 | Small metal ions, large ligands |
| Square Planar | 4 | d⁸ metal ions (e.g., Ni(II), Pd(II), Pt(II)) |
| Octahedral | 6 | Most transition metals |
This table outlines common coordination geometries in transition metal complexes and the general factors that favor their formation.
Chelation Activity and Ligand Field Effects
Schiff base ligands derived from this compound are effective chelating agents, meaning they can bind to a metal ion through multiple donor atoms. researchgate.net This chelation results in the formation of stable ring structures, known as chelate rings, which enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. This is known as the chelate effect.
The coordination of the ligand to the metal ion also gives rise to ligand field effects. The interaction between the ligand's donor atoms and the metal's d-orbitals causes a splitting of the d-orbital energies. The magnitude of this splitting, known as the ligand field splitting energy (Δ), depends on the nature of the metal ion and the ligand. Strong field ligands, which cause a large splitting, can influence the electronic and magnetic properties of the complex, such as its color and spin state.
Stereochemical Aspects of Diamine-Metal Complexes
The stereochemistry of metal complexes derived from N-substituted diamine ligands, such as this compound, is a critical aspect that influences their application in areas like asymmetric catalysis. The introduction of a substituent on one of the nitrogen atoms of the benzene-1,2-diamine framework imparts chirality to the ligand, which can be transferred to the resulting metal complex. This section explores the induction of chirality and the conformational properties of such coordinated diamine ligands, drawing on principles from related N-alkylated diamine systems due to the limited specific data on this compound itself.
Induction of Chirality and Stereoselectivity in Complexation
The coordination of a chiral ligand like this compound to a metal center can lead to the formation of stereoisomers. The specific stereoisomer formed can be influenced by the nature of the metal, the other ligands present, and the reaction conditions. In octahedral complexes, for example, the arrangement of chelate rings can result in Δ (delta) and Λ (lambda) isomers, which are non-superimposable mirror images.
The butyl group on the N1 nitrogen atom acts as a stereochemical director. When the diamine chelates to a metal, the five-membered ring formed by the metal, the two nitrogen atoms, and the two adjacent carbon atoms of the benzene ring typically adopts a puckered conformation. The butyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn can favor the formation of one helical isomer (Δ or Λ) over the other. This phenomenon is a key principle in asymmetric synthesis, where chiral ligands are used to induce stereoselectivity in catalytic reactions. researchgate.net
For instance, in the context of asymmetric transfer hydrogenation reactions, chiral N-monotosylated 1,2-diamines, which are structurally related to N-alkylated diamines, have been effectively used as chiral inducers in ruthenium, rhodium, and iridium complexes. researchgate.net The stereoselectivity of the reduction of prochiral ketones and imines is highly dependent on the stereochemistry of the diamine ligand. While specific data for this compound is not extensively documented, the principles established with similar ligands, such as N-monotosylated diamines or N,N'-bis(salicylidene)ethylenediamine, demonstrate that the chiral environment created by the ligand dictates the stereochemical outcome of the reaction. researchgate.netmdpi.com
Table 1: Factors Influencing Stereoselectivity in Diamine-Metal Complexation
| Factor | Description | Expected Influence of N1-Butyl Group |
| Steric Hindrance | The bulky butyl group can sterically direct the coordination of other ligands or the substrate. | The butyl group will favor a less crowded orientation, influencing the overall complex geometry and the approach of reactants. |
| Chelate Ring Conformation | The five-membered chelate ring will adopt a puckered conformation to minimize strain. | The butyl group will likely favor a pseudo-equatorial position, which can lock the chelate ring into a specific conformation and influence the helical chirality (Δ/Λ) of the complex. |
| Hydrogen Bonding | The secondary amine (NH) group can participate in hydrogen bonding, which may further stabilize a particular conformation or transition state. | Intramolecular or intermolecular hydrogen bonding involving the NH group can provide an additional layer of stereochemical control. |
| Metal Center | The coordination geometry and electronic properties of the metal ion affect the stability of different stereoisomers. | The preferred coordination number and geometry of the metal will dictate the possible arrangements of the this compound ligand. |
Conformational Analysis of Coordinated Diamine Ligands
The primary determinant of the coordinated ligand's conformation is the minimization of steric strain. The bulky butyl group on the N1 nitrogen atom will exert a significant influence on the puckering of the chelate ring. To avoid unfavorable steric interactions with the benzene ring and other ligands, the butyl group will preferentially occupy a pseudo-equatorial position relative to the chelate ring. This, in turn, influences the disposition of the hydrogen atom on the same nitrogen and the orientation of the lone pair of the primary amine group.
For this compound, two main conformations of the chelate ring can be envisioned, which would be diastereomeric if other chiral elements are present in the complex. The relative stability of these conformers would depend on the interplay of steric effects from the butyl group and electronic effects from the metal-ligand interactions.
Table 2: Predicted Conformational Features of Coordinated this compound
| Feature | Predicted Conformation | Rationale |
| Chelate Ring | Puckered (envelope or twist) | To relieve strain in the five-membered ring. |
| Butyl Group Orientation | Pseudo-equatorial | To minimize steric hindrance with the aromatic ring and other ligands. |
| N-C-C-N Torsion Angle | Non-zero | A non-zero torsion angle is characteristic of a puckered conformation. The specific angle will depend on the metal and other ligands. |
| Influence on Reactivity | The fixed conformation creates a defined chiral pocket around the metal, which is essential for stereoselective catalysis. | The predictable orientation of the butyl group can be exploited in the design of catalysts for asymmetric transformations. |
Catalysis Research Involving N1 Butylbenzene 1,2 Diamine and Its Derivatives
Application as Organocatalysts and Ligands in Catalytic Systems
The utility of N1-butylbenzene-1,2-diamine derivatives stems from their ability to act as bidentate ligands and as platforms for bifunctional organocatalysts. The lone pairs on the nitrogen atoms can coordinate to metal centers, while the amine groups themselves can participate in hydrogen bonding to activate substrates.
Derivatives of benzene-1,2-diamine are recognized for their capacity to serve as bifunctional noncovalent organocatalysts. mdpi.com These catalysts can simultaneously activate and coordinate both nucleophilic and electrophilic reactants, a key feature in accelerating reactions like Michael additions. mdpi.com For instance, organocatalysts derived from chiral 1,2-diamines have been successfully employed in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The functionalization of the primary aromatic amino group in benzene-1,2-diamine scaffolds leads to various subclasses of catalysts, including sulfonamides, amides, and alkylated amines, each with distinct catalytic activities. mdpi.com
The following table summarizes the performance of various organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and benzene-1,2-diamine in a specific Michael addition reaction, highlighting how structural modifications influence conversion rates and enantioselectivity.
Table 1: Organocatalytic Activity in the Michael Addition of Acetylacetone to trans-β-nitrostyrene Reactions were conducted in anhydrous dichloromethane (B109758) at 25 °C for 24 h with 10 mol% of the catalyst. (Source: MDPI mdpi.com)
| Catalyst Subtype | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Sulfonamides | up to 93% | up to 41% (S) |
| Amides | up to 85% | up to 25% (S) |
| Alkylated Amines | up to 68% | up to 15% (S) |
| Arylated Amines | up to 55% | up to 10% (S) |
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Bifunctional organocatalysts derived from diamines, such as those based on thiourea (B124793) and squaramide, have been successfully incorporated into quaternary ammonium (B1175870) salt structures to act as phase-transfer catalysts. mdpi.com This demonstrates a clear precedent for using diamine scaffolds in PTC.
While direct studies on this compound in PTC are limited, the synthesis of related compounds like 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) has been achieved using a multi-site phase transfer catalyst (MPTC) under solid-liquid heterogeneous conditions. bcrec.id This research highlights the utility of PTC for modifying butyl-substituted benzene (B151609) compounds. bcrec.id The kinetics of such reactions are often found to be pseudo-first-order, with the rate being influenced by the concentrations of the catalyst, base, and temperature. bcrec.id The principles suggest that appropriately functionalized this compound derivatives could be effective phase-transfer catalysts, shuttling reactants between aqueous and organic phases to accelerate reactions.
Metal-Diamine Complexes in Homogeneous and Heterogeneous Catalysis
When complexed with transition metals, this compound and its analogs form the basis of powerful catalysts for a wide range of transformations. The diamine typically acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms and influencing the metal's electronic properties and steric environment.
Understanding the catalytic cycle and identifying the active species are crucial for optimizing catalytic performance. In studies involving a biomimetic iron(II) complex with 4-tert-butyl-1,2-phenylenediamine (tBuPDA), Fe(Ph2TIP)(tBuPDA)2, the complex was found to be air-sensitive and react with O2. acs.orgnih.gov This reaction leads to a two-electron, ligand-based oxidation, forming an [Fe(II)(Ph2TIP)(tBuDIBQ)]2+ species, where DIBQ is o-diiminobenzoquinone. nih.gov This investigation provides insight into the ligand's role in redox processes and the nature of the oxidized active species. nih.gov
In copper-catalyzed cross-coupling reactions using benzene-1,2-diamine ligands, the active species is proposed to be an electron-rich anionic complex. tcichemicals.com This high electron density facilitates the oxidative addition step. tcichemicals.com The catalytic cycle is further sustained by the stabilization of this reactive species through π-interactions with aryl substituents on the ligand, which helps prevent catalyst deactivation. tcichemicals.comtcichemicals.com Similarly, in nickel-catalyzed alkyne cyclotrimerization, a proposed reaction pathway involves a hemilabile interaction of a ligand's functional group (such as a C=O unit) with the nickel center, highlighting the dynamic role ligands play in the catalytic cycle. acs.org
Kinetic studies are essential for elucidating reaction mechanisms and quantifying catalyst activity. For the reaction of the iron(II) complex [Fe(Ph2TIP)(tBuPDA)]2+ with dioxygen, reaction rates were measured by monitoring the growth of absorption features associated with the oxidized species in O2-saturated solutions. acs.org
In other systems, such as the copper(II)-catalyzed oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), kinetic experiments revealed a first-order dependence of the initial rate on the catalyst concentration and a saturation effect at high substrate concentrations. scielo.br Such studies can also reveal the influence of counter-ions and solvent on the reaction kinetics by affecting equilibria between different catalyst forms (e.g., mononuclear vs. dinuclear species). scielo.br
Kinetic analysis of the synthesis of 1-butoxy-4-tert-butylbenzene via phase transfer catalysis showed that the reaction follows pseudo-first-order kinetics. bcrec.id The apparent rate constant was found to increase linearly with catalyst concentration, stirring speed, and temperature, allowing for the calculation of the activation energy (Ea) from an Arrhenius plot. bcrec.id These kinetic methodologies are broadly applicable to transformations catalyzed by metal complexes of this compound.
The table below shows kinetic data for the oxidation of TMPD catalyzed by a dinuclear copper complex, illustrating the effect of substrate concentration on the initial reaction rate.
Table 2: Kinetic Data for TMPD Oxidation Conditions: [Catalyst] = 2.5 x 10⁻⁵ mol L⁻¹, Methanol, 25.0 °C (Source: SciELO scielo.br)
| [TMPD] (x 10⁻⁴ mol L⁻¹) | Initial Rate (v₀, x 10⁻⁸ mol L⁻¹ s⁻¹) |
|---|---|
| 0.50 | 1.1 |
| 1.00 | 2.0 |
| 2.50 | 3.5 |
| 5.00 | 4.5 |
| 10.0 | 5.0 |
Enantioselective Catalysis with Chiral Diamine Ligands
Chiral 1,2-diamines are highly valuable as ligands and organocatalysts for asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules. nih.gov By introducing chirality into the this compound scaffold, catalysts can be designed to control the stereochemical outcome of a reaction.
Chiral derivatives of benzene-1,2-diamine have been synthesized and used as organocatalysts in reactions like the Michael addition. mdpi.com For example, catalysts built on a (1R,2R)-cyclohexane-1,2-diamine scaffold attached to a benzene-1,2-diamine unit have been shown to induce enantioselectivity, albeit with low to moderate success (up to 41% ee) in certain cases. mdpi.com
In metal-based catalysis, chiral diamine ligands are crucial for achieving high enantioselectivity. Ruthenium complexes containing a chiral 1,2-diamine ligand and BINAP are highly effective for the asymmetric hydrogenation of ketones, where the NH2 moiety of the diamine is critical for high catalytic activity. nih.gov Similarly, a photoinduced copper-catalyzed system for asymmetric N-alkylation relies on a chiral diamine ligand to catalyze the enantioselective C–N bond formation. nih.gov The development of methods to synthesize chiral 1,2-diamine derivatives, such as through copper(I)-catalyzed asymmetric additions, is therefore of significant importance to the field. nih.gov These synthetic methods provide access to a range of chiral diamines that can be employed as ligands to generate valuable, enantioenriched products. nih.gov
Spectroscopic and Structural Elucidation of N1 Butylbenzene 1,2 Diamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of N1-Butylbenzene-1,2-diamine is anticipated to display distinct signals corresponding to the protons of the butyl group and the aromatic ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.
Aromatic Protons: The protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of δ 6.5–7.5 ppm. The substitution pattern on the ring, with two adjacent amino groups, one of which is N-alkylated, would lead to distinct signals for each of the four aromatic protons.
Amine Protons (-NH and -NH₂): The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.0–5.0 ppm region. The secondary amine proton (N1-H) may show coupling to the adjacent methylene (B1212753) protons of the butyl group.
Butyl Group Protons: The n-butyl group would exhibit characteristic signals:
A triplet for the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.
A sextet for the adjacent methylene group (-CH₂-CH₃) around δ 1.4 ppm.
A quintet for the next methylene group (-CH₂-CH₂-CH₃) around δ 1.6 ppm.
A triplet for the methylene group attached to the nitrogen atom (-NH-CH₂-) would be shifted further downfield, likely in the range of δ 2.8–3.2 ppm, due to the deshielding effect of the nitrogen atom.
Expected ¹H NMR Data for this compound: (Note: This table is predictive and not based on experimental data.)
< réponses-tableau>
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -NH- (secondary amine) | 3.0 - 5.0 | Broad Singlet |
| -NH₂ (primary amine) | 3.0 - 5.0 | Broad Singlet |
| -NH-CH₂ - | 2.8 - 3.2 | Triplet |
| -CH₂-CH₂ -CH₂-CH₃ | 1.6 | Quintet |
| -CH₂-CH₂ -CH₃ | 1.4 | Sextet |
| -CH₃ | 0.9 | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region of the spectrum, typically between δ 110–150 ppm. The carbons directly attached to the nitrogen atoms (C1 and C2) would be found at the lower field end of this range due to the deshielding effect of the nitrogen.
Butyl Group Carbons: The four carbons of the n-butyl group would be observed in the aliphatic region (δ 10–50 ppm). The carbon atom bonded to the nitrogen (-NH-C H₂-) would be the most deshielded of the butyl carbons, appearing around δ 40–50 ppm. The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.
Expected ¹³C NMR Data for this compound: (Note: This table is predictive and not based on experimental data.)
< réponses-tableau>
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| -NH-C H₂- | 40 - 50 |
| -C H₂-CH₂-CH₂-CH₃ | 30 - 35 |
| -C H₂-CH₃ | 20 - 25 |
| -C H₃ | 10 - 15 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Amine Vibrations: The N-H stretching vibrations are particularly informative. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The secondary amine (-NH-) group will show a single, typically weaker, stretching band in the same region. N-H bending vibrations are expected around 1600 cm⁻¹.
Aromatic Vibrations: The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region.
Aliphatic Vibrations: The C-H stretching vibrations of the butyl group will be observed just below 3000 cm⁻¹.
Expected Key IR Absorption Bands for this compound: (Note: This table is predictive and not based on experimental data.)
< réponses-tableau>
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (one band) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H (butyl) | C-H Stretch | < 3000 |
| C=C (aromatic) | C=C Stretch | 1450 - 1600 |
| N-H Bend | N-H Bend | ~1600 |
In the synthesis of this compound, often involving the reduction of a nitro group or the alkylation of 1,2-phenylenediamine, IR and Raman spectroscopy can be used to monitor the reaction progress. For instance, the disappearance of the characteristic strong nitro group absorptions (around 1550 and 1350 cm⁻¹) would indicate the successful reduction to an amine. Similarly, when alkylating 1,2-phenylenediamine, changes in the N-H stretching region can be observed as a primary amine is converted to a secondary amine. These techniques are also crucial for confirming the structure of the final product by identifying the expected functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound (C₁₀H₁₆N₂), the expected molecular weight is approximately 164.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164.
The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for N-alkyl anilines include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this compound, this could involve the loss of a propyl radical (•C₃H₇) from the butyl group, leading to a fragment at m/z 121.
Loss of the Alkyl Group: Cleavage of the N-C bond of the butyl group could result in the loss of a butyl radical (•C₄H₉), yielding a fragment corresponding to the 1,2-diaminobenzene cation at m/z 108.
Fragmentation of the Aromatic Ring: The benzene ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the alkyl chain.
Table of Compounds Mentioned
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of organic compounds. In the case of N-substituted phenylenediamines, such as this compound, the resulting mass spectrum provides a fingerprint based on the molecule's structure. The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.25 g/mol . sigmaaldrich.cnnih.gov
The fragmentation of the molecule under electron impact (typically at 70 eV) provides valuable structural information. uni-saarland.de For this compound, common fragmentation pathways would likely involve the cleavage of the butyl group and bonds within the benzene ring. For instance, a prominent fragmentation pathway for a related compound, N1-benzylbenzene-1,2-diamine, involves the loss of the benzyl (B1604629) group. Similarly, for this compound, the loss of the butyl group (C4H9) would result in a significant fragment ion. The analysis of these fragmentation patterns is crucial for confirming the identity and structure of the compound. spectroscopyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for separating and identifying its isomers. oiv.int The gas chromatography component separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. oiv.int
This method is particularly useful for distinguishing between different isomers of butylbenzene-1,2-diamine that may be present as impurities from the synthesis process. For example, it can differentiate between this compound and other potential isomers like N,N'-di-sec-butyl-p-phenylenediamine. nist.govnist.gov The retention time from the GC, combined with the mass spectrum from the MS, allows for a definitive identification and quantification of the main product and any isomeric impurities.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Complex Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound and its metal complexes. walshmedicalmedia.com The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.
For substituted benzenes like n-butylbenzene, the UV spectrum typically shows absorption bands in the region of 220 to 300 nm. nist.gov The introduction of amino groups in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, due to the electron-donating nature of the amino groups.
When this compound acts as a ligand to form metal complexes, further shifts in the UV-Vis spectrum are observed. brieflands.comresearchgate.net These shifts can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing evidence of coordination between the diamine and the metal ion. walshmedicalmedia.com The specific wavelengths and intensities of these absorption bands are characteristic of the geometry and electronic properties of the resulting metal complex. researchgate.net
X-ray Crystallography
In the case of this compound, a single crystal X-ray diffraction study would reveal the exact positions of the butyl group and the two amino groups on the benzene ring, confirming the N1 substitution pattern. rsc.orgmit.edu It would also provide precise measurements of the C-N and C-C bond lengths and the torsion angles that define the molecule's shape. mdpi.com
The study of crystal packing provides insights into the stability and physical properties of the solid material. For instance, the way molecules pack together can influence properties like melting point and solubility. Understanding these interactions is crucial for the rational design of new materials based on this compound.
Advanced Spectroscopic Methods for Metal-Diamine Complexes
The characterization of metal complexes formed with this compound often requires a combination of advanced spectroscopic techniques. nih.gov In addition to UV-Vis spectroscopy, methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable. brieflands.comresearchgate.net
IR spectroscopy can confirm the coordination of the diamine to the metal ion by observing shifts in the vibrational frequencies of the N-H bonds. NMR spectroscopy provides detailed information about the structure of the complex in solution. For paramagnetic metal complexes, EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center. The combination of these techniques allows for a thorough characterization of the structure, bonding, and electronic properties of metal-diamine complexes. researchgate.net
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the light's direction of propagation. wikipedia.org This technique is particularly valuable for probing the electronic structure of molecules, as it can reveal electronic transitions that are often weak or hidden in conventional absorption spectra. wikipedia.orglibretexts.org
MCD spectroscopy is a powerful tool for studying the ground and excited electronic states of molecules. osti.gov The technique relies on the Zeeman effect, where a magnetic field lifts the degeneracy of electronic states. optica.org The resulting MCD spectrum is composed of features known as A, B, and C terms, each providing distinct electronic structure information. C-terms, which are temperature-dependent, arise from a degenerate ground state and are particularly useful for paramagnetic species. osti.gov A-terms are derivative-shaped and indicate a degenerate excited state, while B-terms arise from the magnetic field-induced mixing of states and are present for all molecules. cuni.cz
For a diamagnetic molecule like this compound in its ground state, MCD spectroscopy could provide detailed insights into its π-electron system. The aromatic ring and the lone pairs on the nitrogen atoms give rise to a series of π → π* and n → π* transitions in the UV-visible region. An MCD study would help to resolve and assign these transitions, which may overlap in a standard absorption spectrum. libretexts.org By analyzing the signs and shapes of the MCD bands (B-terms for diamagnetic species), one could deduce information about the symmetry and nature of the excited states.
While no specific experimental MCD data for this compound has been reported, a hypothetical study would yield data that could be tabulated to characterize its electronic transitions. The table below illustrates the type of information that such an experiment could provide.
Hypothetical MCD Data for this compound
| Transition | Absorption λmax (nm) | MCD Peak/Trough λ (nm) | MCD Sign | Inferred Information |
|---|---|---|---|---|
| π → π* (Benzene Ring) | ~280 | ~275 / ~285 | +/- | Characterization of the Lb band |
| π → π* (Benzene Ring) | ~240 | ~238 / ~242 | -/+ | Characterization of the La band |
This table is for illustrative purposes only and does not represent actual experimental data.
Such data would be invaluable for benchmarking quantum chemical calculations and providing a deeper understanding of the molecule's electronic properties and photoreactivity. cuni.cz
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. wikipedia.org It is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of nuclei. illinois.edugeoscienceworld.org EPR is the method of choice for studying paramagnetic species, such as organic radicals, transition metal complexes, and triplet states. libretexts.orgrsc.org
In its neutral, ground-state form, this compound is a diamagnetic molecule with no unpaired electrons and is therefore "EPR-silent". However, it can be converted into a paramagnetic species, most commonly a radical cation, through one-electron oxidation. The resulting this compound radical cation ([C₁₀H₁₆N₂]•+) would possess an unpaired electron, making it amenable to EPR investigation. Studies on related aromatic amine radical cations have shown that they can be generated and are stable enough for spectroscopic characterization. researchgate.netrsc.org
An EPR spectrum provides two main pieces of information: the g-factor and hyperfine coupling constants (hfs). The g-factor gives information about the electronic environment of the unpaired electron. For organic radicals, it is typically close to that of a free electron (g ≈ 2.0023). wikipedia.org
The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). wikipedia.org The analysis of these hyperfine couplings is extremely powerful, as it provides a detailed map of the spin density distribution across the molecule. rsc.org For the this compound radical cation, one would expect to observe hyperfine couplings to:
The two nitrogen nuclei (¹⁴N, nuclear spin I=1).
The protons on the aromatic ring.
The protons on the butyl group.
The protons of the amine groups.
The magnitude of the hyperfine coupling constant for a particular nucleus is directly proportional to the spin density at that nucleus. researchgate.net Therefore, by simulating the experimental EPR spectrum, one could precisely determine the extent to which the unpaired electron is delocalized over the aromatic ring and the nitrogen atoms. This would reveal the electronic structure of the radical, for example, whether the spin is more localized on one of the nitrogen atoms or delocalized across the π-system. researchgate.net
Although no experimental EPR spectrum for the this compound radical cation is available in the literature, the following table provides an example of the parameters that would be extracted from such an experiment.
Hypothetical EPR Data for this compound Radical Cation
| Parameter | Nucleus | Hypothetical Value | Inferred Information |
|---|---|---|---|
| g-factor | - | 2.0030 | Typical for a nitrogen-centered organic radical |
| Hyperfine Coupling (a) | ¹⁴N (N1) | 8.0 G | Significant spin density on the N1 nitrogen |
| Hyperfine Coupling (a) | ¹⁴N (N2) | 6.5 G | Significant spin density on the N2 nitrogen |
| Hyperfine Coupling (a) | ¹H (aromatic) | 1.0 - 4.0 G | Delocalization of spin onto the benzene ring |
| Hyperfine Coupling (a) | ¹H (N-H) | 2.5 G | Spin density on amine groups |
This table is for illustrative purposes only and does not represent actual experimental data. G = Gauss.
This information is critical for understanding the reactivity of the radical species and for applications in materials science and biochemistry where radical intermediates play a key role. rsc.orgrsc.org
Computational Chemistry and Theoretical Modeling of N1 Butylbenzene 1,2 Diamine
Molecular Dynamics and Conformational Analysis
The flexibility of the N-butyl group in N1-Butylbenzene-1,2-diamine gives rise to a complex conformational landscape. Molecular dynamics simulations and systematic conformational searches are essential for exploring the potential energy surface of the molecule and understanding its dynamic behavior.
Molecular dynamics (MD) simulations can model the temporal evolution of this compound in different environments, such as in the gas phase or in various solvents. nih.gov By simulating the molecule over a sufficient timescale, the relative populations of different conformers can be determined, providing insight into the conformational equilibrium. These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. For organic molecules, force fields like AMBER or OPLS are commonly used.
The conformational equilibrium can be significantly influenced by the surrounding medium. In non-polar solvents, intramolecular interactions are dominant, whereas in polar solvents, intermolecular interactions with the solvent molecules play a more significant role in stabilizing certain conformations.
The conformation of the butyl chain in this compound is primarily governed by a balance of steric and electronic factors. The rotation around the C-C single bonds of the butyl group leads to various staggered and eclipsed conformations, similar to what is observed for n-butane. unacademy.comyoutube.com The most stable conformers are those that minimize steric repulsion between bulky groups.
Furthermore, the orientation of the butyl group relative to the benzene (B151609) ring is influenced by electronic effects. The interaction between the nitrogen lone pair and the π-system of the aromatic ring can affect the rotational barrier around the N-C bond. Intramolecular hydrogen bonding between the hydrogen of the N1-amino group and the nitrogen of the N2-amino group can also play a role in restricting the conformational freedom of the molecule.
Table 3: Relative Energies of Key Butyl Chain Conformers in this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | ±60° | 0.9 |
Note: The data in this table is based on the conformational analysis of n-butane and serves as a model for the butyl chain in the target molecule. unacademy.com
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and solvation properties. These interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen Bonding Networks in Dimerization and Complexation
Hydrogen bonding plays a critical role in defining the structure and interactions of this compound. The two amine groups, one primary (-NH2) and one secondary (-NH-butyl), can act as hydrogen bond donors, while the nitrogen atoms with their lone pairs of electrons serve as hydrogen bond acceptors.
In the solid state and in solution, these interactions can lead to the formation of dimers and larger aggregates. Computational studies on similar N-aryl-substituted ortho-phenylene diamine compounds have revealed the formation of self-complementary N—H⋯N hydrogen-bonded dimers. nih.govresearchgate.net For instance, in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, X-ray crystallography confirmed the presence of a strong dimeric structure held together by dual N—H⋯N bonds. nih.govresearchgate.net It is anticipated that this compound would exhibit similar behavior, forming dimers through intermolecular hydrogen bonds between the amine groups of two separate molecules.
Furthermore, this compound can form complex hydrogen-bonding networks when co-crystallized with other molecules, such as carboxylic acids. Studies on related aliphatic diamines complexed with acids show the formation of extensive two-dimensional "ionic" layers. nih.govresearchgate.net In these structures, protons from the carboxylic acid are transferred to the diamine, creating diammonium cations that are extensively involved in N-H···O hydrogen bonding with the carboxylate anions. nih.govresearchgate.net This tendency to maximize the number and strength of hydrogen bonds is a key driver for the self-assembly of these molecular arrays. nih.govresearchgate.net
Below is a table of representative hydrogen bond geometries anticipated for this compound based on data from analogous compounds. researchgate.net
| Donor (D)—H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) |
| N—H···N (Intermolecular) | 2.9 - 3.1 | 2.0 - 2.2 | 170 - 175 |
| N—H···O (in Complex) | 2.7 - 2.9 | 1.8 - 2.0 | 165 - 175 |
Note: The data in this table is illustrative and based on computational and crystallographic studies of similar diamine structures.
π-Stacking and Van der Waals Interactions in Supramolecular Assemblies
The benzene ring of this compound allows it to participate in π–π stacking interactions, which are crucial non-covalent forces in the formation of supramolecular structures. nih.gov These interactions arise from the electrostatic and dispersion forces between aromatic rings. While sometimes envisioned as a direct face-to-face "sandwich" orientation, π-stacking interactions are often more stable in parallel-displaced or T-shaped (edge-to-face) geometries to minimize electrostatic repulsion. wikipedia.org
In the crystal structures of related aromatic diamine derivatives, π–π stacking interactions have been observed to link molecular sheets into three-dimensional arrays. researchgate.net The aggregation of molecules is often driven by a combination of hydrogen bonding and π-stacking, where hydrogen bonds form primary structural motifs (like chains or sheets) that are then assembled into a larger structure via weaker π-stacking and van der Waals forces. rsc.org
However, the presence of π-stacking is not universal among phenylenediamines. In some derivatives, such as 3-Nitrobenzene-1,2-diamine, intermolecular hydrogen bonding dominates the crystal packing, and no significant π-stacking is observed. nih.gov For this compound, the interplay between the flexible, space-filling butyl group and the planar aromatic ring would be a key determinant of whether favorable π-stacking geometries can be achieved in the solid state. The butyl group could potentially introduce steric hindrance that suppresses close packing of the aromatic rings. rsc.org
| Interaction Type | Typical Energy Range (kJ/mol) | Key Features |
| π-Stacking (Parallel Displaced) | 8 - 12 | Interaction between the π-electron clouds of adjacent aromatic rings. |
| Van der Waals | 0.4 - 4 | Non-specific attractive forces arising from temporary fluctuations in electron density. |
Note: Interaction energies are general estimates for non-covalent interactions. nih.gov
CH/π Interactions in Crystal Packing
CH/π interactions are a class of weak hydrogen bonds where a C-H bond acts as the donor and a π-system (the benzene ring) acts as the acceptor. These interactions are increasingly recognized as important forces in stabilizing specific conformations and influencing crystal packing.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides indispensable methods for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Pathway Analysis
A primary goal of computational reaction mechanism studies is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. Locating the TS is crucial for calculating the activation energy of a reaction.
Density Functional Theory (DFT) is a widely used method for this purpose. rsc.orgnih.gov For a reaction involving this compound, such as its synthesis via nucleophilic aromatic substitution or its participation in cycloaddition reactions, computational chemists would model the structures of the reactants, products, and potential intermediates. researchgate.netmdpi.com By performing a transition state search, they can identify the specific geometry of the molecule at the peak of the energy barrier.
For example, in modeling a reaction, different pathways can be compared. Computational studies of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various ligands have shown that the reaction can proceed through different mechanisms (e.g., mononuclear vs. binuclear pathways), with DFT calculations successfully predicting which pathway is energetically favored. rsc.org Similarly, for reactions involving this compound, computational analysis could distinguish between concerted and stepwise mechanisms or identify unexpected intermediates. researchgate.netelsevierpure.com
Energetic Profiles of Chemical Transformations
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, products) are located, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides quantitative data on the thermodynamics and kinetics of the transformation.
Key parameters derived from the energetic profile include:
Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Energy (ΔErxn): The energy difference between the reactants and the products, which indicates whether the reaction is exothermic or endothermic.
Computational studies on the thermal decomposition of related amide compounds have used DFT to calculate activation energies, which were then compared with experimental results to validate the proposed mechanisms. nih.gov For a hypothetical reaction of this compound, a similar approach could be used. The table below presents a hypothetical energetic profile for a generic transformation, illustrating the type of data generated from computational analysis.
| Species | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State (TS1) | +85.0 | +83.5 | +105.0 |
| Intermediate | -15.0 | -14.0 | +5.0 |
| Transition State (TS2) | +60.0 | +58.8 | +78.0 |
| Products | -40.0 | -41.2 | -25.0 |
Note: This table contains hypothetical data for illustrative purposes, demonstrating a two-step reaction mechanism with an intermediate.
These computational approaches provide a molecular-level understanding of reactivity, enabling the prediction of reaction outcomes and the rational design of new synthetic pathways and functional molecules based on this compound.
Applications of N1 Butylbenzene 1,2 Diamine in Advanced Materials and Specialized Synthesis
Polymer Chemistry and Materials Science
The unique chemical structure of N1-Butylbenzene-1,2-diamine, featuring a benzene (B151609) ring with two amine functional groups and a butyl substituent, makes it a valuable component in the development of advanced polymeric materials. sigmaaldrich.cnsmolecule.com
Monomer in the Synthesis of Novel Polymeric Materials
This compound serves as a monomer, a fundamental building block, in the creation of new polymers. Specifically, it can be used in the synthesis of aromatic polyamides. wiley.commdpi.com Polyamides are a class of polymers characterized by the repeating amide linkages in their molecular backbone. The incorporation of this compound into the polymer chain can influence the final properties of the material.
The synthesis of aromatic polyamides often involves the polycondensation of a diamine, such as this compound, with a diacid chloride. mdpi.com The reaction results in the formation of a high-molecular-weight polymer with specific characteristics imparted by the monomers used. For instance, the butyl group on the benzene ring can affect the polymer's solubility and processing characteristics. repositorioinstitucional.mx
Table 1: Examples of Aromatic Polyamide Synthesis
| Diamine Monomer | Diacid Chloride | Resulting Polymer |
| This compound | Terephthaloyl chloride | Aromatic Polyamide |
| m-phenylenediamine (MPD) | Isophthaloyl dichloride (IPC) | MPIA (Nomex) |
| p-phenylene diamine (PPD) | Terephthaloyl chloride (TC) | PPTA (Kevlar) |
This table provides illustrative examples of diamine and diacid chloride monomers used in the synthesis of aromatic polyamides. mdpi.comdiva-portal.org
Utilization as Curing Agents or Hardeners for Thermosetting Plastics
Thermosetting plastics, or thermosets, are polymers that are irreversibly hardened upon curing. The curing process involves the formation of cross-links between polymer chains, creating a rigid, three-dimensional network. Amine compounds, particularly diamines like this compound, are widely used as curing agents or hardeners for epoxy resins, a common type of thermoset. solubilityofthings.comthreebond.co.jp
The active hydrogen atoms on the amine groups of this compound react with the epoxy groups of the resin, initiating the cross-linking process. threebond.co.jp The choice of curing agent significantly impacts the properties of the cured epoxy, including its mechanical strength, thermal stability, and chemical resistance. cymitquimica.com The butyl group in this compound can influence the hydrophobicity and compatibility of the curing agent with the epoxy resin matrix. solubilityofthings.com
Development of Materials with Enhanced Thermal and Mechanical Properties
The incorporation of this compound into polymer structures can lead to materials with improved thermal and mechanical characteristics. Aromatic polyamides, for example, are known for their high thermal stability and mechanical strength. mitsuichemicals.com The rigid aromatic rings in the polymer backbone contribute to these desirable properties.
Similarly, when used as a curing agent for epoxy resins, the aromatic structure of this compound contributes to a higher cross-link density, resulting in a cured material with enhanced heat resistance and mechanical robustness compared to those cured with aliphatic amines. mitsuichemicals.com The specific architecture of the diamine, including the position and nature of the substituent groups, plays a crucial role in determining the final properties of the material.
Precursor for Complex Organic Molecule Synthesis
Beyond its role in polymer science, this compound is a valuable precursor for the synthesis of a variety of complex organic molecules with industrial significance.
Building Block for Heterocyclic Compounds (e.g., Quinoxalines)
This compound is a key starting material for the synthesis of heterocyclic compounds, particularly quinoxalines. sapub.org Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. ijrti.orgnih.gov
The reaction to form a quinoxaline (B1680401) derivative from this compound would involve its condensation with a suitable 1,2-dicarbonyl compound. sapub.orgnih.gov The resulting quinoxaline would bear a butyl substituent on the benzene ring. Quinoxaline derivatives are of significant interest due to their wide range of applications. ijrti.orglongdom.org
Table 2: General Synthesis of Quinoxalines
| Reactant 1 | Reactant 2 | Product |
| o-phenylenediamine | 1,2-dicarbonyl compound | Quinoxaline |
| This compound | Glyoxal | 6-Butylquinoxaline |
| Substituted o-phenylenediamine | Substituted 1,2-dicarbonyl compound | Substituted Quinoxaline |
This table illustrates the general reaction for synthesizing quinoxalines and provides a specific example using this compound. sapub.orgnih.gov
Intermediates for Dyes, Pigments, and Other Industrial Chemicals
Aromatic diamines have historically been, and continue to be, important intermediates in the synthesis of dyes and pigments. cymitquimica.com The chemical reactivity of the amine groups allows for the facile introduction of chromophoric (color-bearing) and auxochromic (color-enhancing) groups.
While specific examples for this compound in large-scale dye production are not extensively documented in publicly available literature, its structural similarity to other aromatic diamines used in the dye industry suggests its potential in this area. smolecule.com The presence of the butyl group could be used to tune the solubility and fastness properties of the resulting dyes. Furthermore, its role as a precursor to quinoxalines, which themselves have applications as dyes and fluorescent materials, underscores its indirect importance in this sector. ijrti.org
Role in the Synthesis of Biologically Active Molecules for Research Assays
This compound serves as a crucial building block in the synthesis of novel heterocyclic compounds, particularly N-substituted benzimidazoles, which are subsequently evaluated in a variety of research assays to determine their biological activity. The presence of the N-butyl group can influence the lipophilicity and steric profile of the resulting molecules, potentially enhancing their interaction with biological targets and their permeability across cellular membranes. This makes it a valuable precursor for creating diverse molecular libraries for biological screening.
The primary route for synthesizing biologically active molecules from this compound involves its condensation reaction with various aldehydes or carboxylic acids. This reaction, a cornerstone in heterocyclic chemistry, leads to the formation of a 1-butyl-substituted benzimidazole (B57391) ring system. mdpi.comwikipedia.org The versatility of this synthesis allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole core, depending on the chosen aldehyde or carboxylic acid, thereby enabling the generation of a large number of derivatives for biological evaluation. ijpcbs.comresearchgate.net
A notable application of an isomer, 4-(tert-butyl)benzene-1,2-diamine, is in the preparation of benzimidazole derivatives that act as modulators of the Nav1.8 sodium channel. google.com These compounds are of interest in pain research. While this example uses a closely related isomer, it highlights the potential of butyl-substituted phenylenediamines in generating neurologically active compounds for research assays.
Detailed research has been conducted on the synthesis and biological evaluation of N-substituted benzimidazole carboxamides, using N-isobutylbenzene-1,2-diamine, a structural isomer of this compound. tandfonline.com In this research, the diamine was reacted with various substituted precursors to create a series of novel carboxamides. These synthesized compounds were then subjected to a range of biological assays to assess their potential as therapeutic agents.
The research findings indicated that specific N-isobutyl benzimidazole derivatives displayed significant biological activity. For instance, certain compounds were identified as having pronounced antioxidative properties in chemical-based assays like the DPPH and FRAP assays. tandfonline.com Furthermore, selected compounds demonstrated potent antiproliferative activity when tested against human cancer cell lines, such as HCT116 (colon cancer) and H460 (lung cancer), while exhibiting lower cytotoxicity towards non-tumorous cell lines. tandfonline.com These findings underscore the importance of the N-alkyl substituent in modulating the biological activity of benzimidazole-based molecules.
The table below summarizes the findings from the study on N-isobutyl-substituted benzimidazole carboxamides, providing a clear example of how N-alkylated benzene-1,2-diamines are used to generate and test biologically active molecules.
Interactive Data Table: Biological Activity of N-Isobutyl Benzimidazole Derivatives
| Compound ID | Target/Assay Type | Cell Line (if applicable) | Key Findings | Reference |
| Unsubstituted Carboxamide 28 | Antioxidant (DPPH, FRAP) | N/A | Pronounced antioxidative activity. | tandfonline.com |
| Dimethoxy Substituted Carboxamide 34 | Antioxidant (DPPH, FRAP) | N/A | Displayed notable antioxidative activity. | tandfonline.com |
| Trimethoxy Substituted Carboxamide 43 | Antiproliferative | HCT116, H460 | Showed strong cytotoxic activity against cancer cell lines. | tandfonline.com |
| Unsubstituted Carboxamide 40 | Antiproliferative | HCT116, H460 | Exhibited potent cytotoxic activity against cancer cell lines with lower impact on non-tumor cells. | tandfonline.com |
This structured approach, starting from a substituted phenylenediamine like this compound, allows for the systematic exploration of structure-activity relationships, which is fundamental in medicinal chemistry and drug discovery research. The resulting molecules are valuable tools in research assays aimed at identifying novel lead compounds for various therapeutic targets. mdpi.com
Advanced Analytical Methodologies for N1 Butylbenzene 1,2 Diamine
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of organic compounds like N1-Butylbenzene-1,2-diamine. The choice of technique depends on the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical goal, whether it be purity assessment or rapid screening.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound and for its isolation from reaction mixtures. Reverse-phase (RP) HPLC is commonly employed for aromatic amines. sielc.com A typical RP-HPLC method utilizes a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comgoogle.com The separation is based on the differential partitioning of the analyte between the two phases.
For purity assessment, a gradient elution is often used, where the mobile phase composition is changed over time to effectively separate the main compound from any impurities, which may have different polarities. The enantiomeric purity of chiral diamines can be determined by using a chiral stationary phase (CSP). uni-marburg.deresearchgate.net The separated components are detected using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines This table is a composite representation of typical starting conditions and does not represent a specific analysis of this compound.
| Parameter | Value | Source |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm | google.com |
| Mobile Phase A | Water with 0.1% Formic Acid | sielc.com |
| Mobile Phase B | Acetonitrile (B52724) | sielc.com |
| Gradient | Time-programmed linear gradient | google.com |
| Flow Rate | 0.8 - 1.0 mL/min | google.com |
| Column Temperature | 40 - 50 °C | google.commdpi.com |
| Detection | UV/Diode Array Detector (DAD) | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. mdpi.com UPLC is particularly advantageous for high-throughput screening of reaction products or for monitoring reaction kinetics where speed is critical. waters.com
The rapid analysis time, often under 10 minutes, allows for more efficient method development and quality control processes. waters.com The enhanced separation efficiency of UPLC can also resolve isomers and closely related impurities that may co-elute in a standard HPLC separation. mdpi.comwaters.com For this compound, a UPLC method would offer a substantial reduction in solvent consumption and a significant increase in sample throughput compared to traditional HPLC. waters.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound itself has limited volatility due to its polar amino groups, it can be analyzed by GC after conversion into a more volatile derivative. researchgate.net Derivatization reactions, such as silylation or acylation, can be used to cap the polar N-H groups, reducing intermolecular hydrogen bonding and increasing the compound's volatility. researchgate.net
Alternatively, GC is highly suitable for analyzing volatile products or reactants associated with the synthesis of this compound, such as butylbenzene. rsc.orgd-nb.info The technique is also used to analyze the products formed when this compound is used as a derivatizing agent itself, for example, in the analysis of α-dicarbonyl compounds, which form stable and volatile quinoxaline (B1680401) derivatives upon reaction with 1,2-diamines. oiv.int
Coupled Analytical Systems
Coupling chromatographic systems with mass spectrometry provides an additional dimension of analysis, combining the separation power of chromatography with the identification capabilities of mass spectrometry.
HPLC-Mass Spectrometry (HPLC-MS) for Identification and Quantification of Reaction Products and Impurities
HPLC-Mass Spectrometry (HPLC-MS) is an indispensable tool for the structural elucidation and quantification of compounds in complex mixtures. After components are separated by the HPLC system, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data. This information is crucial for identifying reaction byproducts, impurities, and degradation products.
In the context of this compound synthesis, HPLC-MS can be used to track the formation of the product and any intermediates. It allows for the confident identification of compounds based on their molecular weight, which is particularly useful for distinguishing between isomers or compounds with similar retention times. The high sensitivity of MS detectors also allows for the quantification of trace-level impurities. rsc.org
Table 2: Typical LC-MS System Configuration for Amine Analysis This table provides a general overview of system parameters and is not specific to this compound.
| Component | Parameter | Value | Source |
|---|---|---|---|
| LC System | UPLC/HPLC | - | waters.combldpharm.com |
| Ionization Source | Electrospray Ionization (ESI) | Positive Mode | lcms.cz |
| Mass Analyzer | Quadrupole / Time-of-Flight (Q-TOF) | - | lcms.cz |
| Scan Range | 50 - 1000 m/z | - | lcms.cz |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium (B1175870) Formate | To ensure MS compatibility | sielc.comlcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS to identify the components of a volatile mixture. jmchemsci.com As analytes elute from the GC column, they are fragmented and ionized in the mass spectrometer. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its identification by comparison with spectral libraries. oiv.int
For this compound, GC-MS is the method of choice for analyzing its volatile derivatives or for identifying components in a reaction mixture after a workup procedure. epfl.ch For example, if this compound is reacted with α-dicarbonyls, GC-MS can be used to separate and identify the various quinoxaline derivatives formed, providing both qualitative and quantitative information about the original sample composition. oiv.int The technique's high resolution and sensitivity are critical for resolving and identifying components in complex matrices. lcms.cz
Electrochemical Characterization
The electrochemical behavior of this compound is of significant interest for understanding its electron-donating capabilities and its stability under oxidative conditions. Techniques such as cyclic voltammetry are instrumental in elucidating these properties.
Cyclic Voltammetry for Redox Potential Determination and Oxidative Stability Studies
Cyclic voltammetry (CV) is a versatile electrochemical technique used to probe the redox properties of chemical species. For aromatic diamines like this compound, CV can determine the potentials at which the compound is oxidized and subsequently reduced, providing insights into the stability of the resulting charged species.
Redox Potential Determination
The electrochemical oxidation of phenylenediamine derivatives typically proceeds through two successive one-electron transfer steps. In the case of this compound, the first oxidation would form a cation radical, and the second would form a dication. The potentials at which these events occur are influenced by the molecular structure, particularly the nature and position of substituents on the aromatic ring. The butyl group on one of the nitrogen atoms is an electron-donating group, which is expected to lower the oxidation potential compared to unsubstituted benzene-1,2-diamine.
A comparative look at the redox potentials of various substituted p-phenylenediamines highlights the electronic effects of different functional groups. Electron-donating groups generally lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. ntu.edu.tw
Interactive Data Table: Redox Potentials of Substituted p-Phenylenediamines in Dichloromethane (B109758)
| Compound | First Half-Wave Potential (E1/2) vs. Ag/AgCl (V) | Second Half-Wave Potential (E1/2) vs. Ag/AgCl (V) |
| N,N'-diphenyl-N,N'-di(m-tolyl)-p-phenylenediamine (MPD1) | 0.88 | 1.20 |
| N,N'-diphenyl-N,N'-di(p-tolyl)-p-phenylenediamine (TPD1) | 0.81 | 1.13 |
| N,N,N',N'-tetra(p-tolyl)-p-phenylenediamine (TPD2) | 0.74 | 1.05 |
| N,N'-di(p-anisyl)-N,N'-diphenyl-p-phenylenediamine (APD1) | 0.73 | 1.09 |
Data sourced from studies on tetra-aryl-p-phenylenediamine derivatives and presented for illustrative purposes. ntu.edu.tw
Oxidative Stability Studies
The stability of the oxidized species generated during the CV scan provides information about the oxidative stability of the parent compound. For many p-phenylenediamines, the first oxidation to the cation radical is a reversible process, indicating that the cation radical is stable on the timescale of the CV experiment. ntu.edu.twresearchgate.net However, the second oxidation to the dication can be irreversible, suggesting that the dication is less stable and may undergo subsequent chemical reactions. rsc.org
The oxidative stability of this compound would be influenced by the presence of the butyl group. While the electron-donating nature of the alkyl group facilitates oxidation, it can also influence the stability of the resulting cation radical and dication. The stability of these oxidized species is crucial in applications where the compound might be exposed to oxidative environments. The formation of colored degradation products is often an indicator of oxidative instability. For p-phenylenediamines, aqueous solutions exposed to air can darken over time due to the formation of oligomeric and polymeric oxidation products. core.ac.uk The rate of this degradation is pH-dependent, often being faster under alkaline conditions. core.ac.uk
Sample Preparation Strategies for Complex Matrices
The detection and quantification of this compound in complex matrices such as environmental water or biological fluids necessitate effective sample preparation to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used technique for this purpose.
SPE utilizes a solid sorbent material to selectively retain the analyte from a liquid sample. dntb.gov.ua The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like this compound, several types of sorbents could be applicable.
Sorbent Selection and Extraction Mechanism
Reversed-Phase SPE: Sorbents such as C18-bonded silica (B1680970) or polymeric materials like styrene-divinylbenzene are commonly used. nih.gov The primary retention mechanism is hydrophobic interaction between the nonpolar sorbent and the butyl and benzene moieties of the analyte.
Cation-Exchange SPE: Due to the basic nature of the amine groups, which can be protonated at acidic or neutral pH, cation-exchange sorbents can be employed. nih.gov This approach offers high selectivity for basic compounds.
Mixed-Mode SPE: Cartridges that combine both reversed-phase and ion-exchange properties can provide enhanced selectivity and retention.
Novel Sorbents: Materials like multi-walled carbon nanotubes and molecularly imprinted polymers (MIPs) have been developed for the extraction of aromatic amines, offering high surface area and specific binding sites. rsc.orgspecartridge.com
A Plausible SPE Protocol for this compound from Water
A hypothetical SPE procedure for extracting this compound from a river water sample could involve the following steps:
Sample Pre-treatment: The water sample is filtered to remove suspended solids. The pH may be adjusted to optimize the retention of the analyte on the sorbent. For a basic compound like this compound, a neutral or slightly alkaline pH would ensure it is in its non-ionized, more hydrophobic form, favoring retention on a reversed-phase sorbent.
Sorbent Conditioning: The SPE cartridge is conditioned sequentially with a suitable organic solvent (e.g., methanol) followed by deionized water to activate the sorbent and ensure reproducible interactions.
Sample Loading: The pre-treated water sample is passed through the conditioned SPE cartridge at a controlled flow rate.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove co-adsorbed interfering compounds without eluting the analyte.
Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol), potentially with a modifier like formic acid to facilitate elution if ion-exchange interactions are present. rsc.org
The eluted sample is then ready for analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Interactive Data Table: Exemplary SPE Recovery of Aromatic Amines from Water Samples
| Analyte | Sorbent | Sample Matrix | Elution Solvent | Average Recovery (%) |
| p-Toluidine | β-cyclodextrin-toluene diisocyanate polymer | River Water | Acetonitrile | 95 |
| 4-Chloroaniline | β-cyclodextrin-toluene diisocyanate polymer | Wastewater | Acetonitrile | 99 |
| Aniline (B41778) | Non-modified multi-walled carbon nanotubes | River Water | Acetonitrile/water with 0.1% formic acid | 90.6-106.0 |
| N-ethyl aniline | Porous poly-TFPN-β-CD | Spiked Rubber Leachate | Methanol | 90.1-110.5 |
| 1,2-Phenylenediamine | Porous poly-TFPN-β-CD | Spiked Rubber Leachate | Methanol | 90.1-110.5 |
This table presents recovery data for various aromatic amines from different studies to illustrate the effectiveness of SPE. rsc.organalis.com.myncsu.edu The specific recovery for this compound would need to be experimentally determined.
Future Research Directions and Perspectives on N1 Butylbenzene 1,2 Diamine
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of N-substituted aromatic diamines is a paramount goal for future research. Traditional synthetic routes often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Future investigations will likely focus on catalytic N-alkylation of (hetero)aromatic amines, a strategy that offers a more sustainable alternative. nih.gov The use of earth-abundant metal catalysts and the implementation of "borrowing hydrogen" methodologies, where alcohols serve as alkylating agents with water as the sole byproduct, represent promising avenues for green synthesis. nih.gov
Moreover, photocatalytic methods are emerging as a powerful tool for organic synthesis. The photocatalytic reduction of nitroaromatics to their corresponding amines in the presence of alcohols has been demonstrated, and future work could adapt this technology for the selective N-alkylation of o-phenylenediamines. researchgate.net The visible-light-mediated [4+1+1] photocycloaddition of 1,3-dienes and isocyanides to produce phenylenediamines, enabled by gallium(I)/(III) redox cycling, showcases the potential of photochemistry to construct the core diamine structure in a novel and sustainable manner. chemrxiv.org
Future research in this area will likely involve:
The design of novel catalysts for the direct and selective N-alkylation of o-phenylenediamine (B120857) with butylating agents under mild conditions.
The exploration of flow chemistry and other process intensification techniques to improve the efficiency and safety of N1-butylbenzene-1,2-diamine synthesis.
The development of bio-catalytic routes for the synthesis of N-alkylated aromatic diamines, leveraging the selectivity and sustainability of enzymatic transformations.
Deeper Mechanistic Understanding of Complex Reactions Involving Diamines
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic protocols and designing new reactions. The cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental reaction for the synthesis of various heterocyclic systems. While it is generally accepted that this reaction leads to pyrazine (B50134) ring formation in protic solvents, recent studies have shown that alternative pathways can lead to the formation of seven-membered rings containing an imidazole (B134444) moiety. jlu.edu.cn A deeper mechanistic investigation into the factors that control these reaction pathways, such as solvent effects, catalyst choice, and the electronic and steric properties of the substituents on the diamine and diketone, is warranted.
Furthermore, the hydrolysis of aromatic diamines is a critical process to understand, particularly in the context of their environmental fate and the stability of materials derived from them. Studies on the hydrolysis of p-phenylenediamine (B122844) antioxidants have revealed that the reaction is steered by nitrogen protonation and complemented by C-nucleophilic substitution. acs.org Future research should focus on elucidating the specific hydrolysis mechanism of this compound, considering the influence of the N-butyl group on the reactivity of the amine functionalities.
Key areas for future mechanistic studies include:
In-depth kinetic and computational analysis of the cyclocondensation reactions of this compound with various dicarbonyl compounds to map out the potential energy surfaces and identify key intermediates and transition states.
Isotopic labeling studies to trace the pathways of atoms and unravel the intricate details of reaction mechanisms.
The use of advanced spectroscopic techniques, such as in-situ NMR and IR, to monitor reactions in real-time and identify transient species.
Development of Highly Efficient and Selective Catalytic Systems
The development of novel catalytic systems that can selectively functionalize the two distinct amine groups of this compound is a significant area for future research. The presence of both a primary and a secondary amine allows for differential reactivity, which can be exploited to synthesize complex molecules with high precision. Iridium complexes coordinated by P,N-ligands have shown promise as efficient catalysts for the selective monoalkylation of (hetero)aromatic amines with alcohols under mild conditions. nih.gov This approach could be adapted for the selective alkylation of the primary amine group of this compound, leaving the secondary amine available for subsequent transformations.
Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of arylamines. acs.org Future research could focus on developing palladium catalysts with tailored ligands that can selectively couple aryl halides or pseudohalides with either the primary or secondary amine of this compound. Furthermore, supported gold nanoparticles have demonstrated high catalytic efficacy in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com Investigating the application of these and other heterogeneous catalysts for reactions involving this compound could lead to the development of robust and recyclable catalytic systems.
Future research in this domain will likely concentrate on:
The design and synthesis of novel chiral ligands for transition metal catalysts to enable the enantioselective functionalization of this compound.
The exploration of dual-catalysis systems that can activate both the diamine and a reaction partner simultaneously to achieve novel transformations.
The development of catalytic methods for the direct C-H functionalization of the benzene (B151609) ring of this compound, providing a direct route to more complex derivatives. rsc.org
Design and Synthesis of Advanced Materials with Tunable Properties
This compound is a promising monomer for the synthesis of advanced polymers and materials with tailored properties. The incorporation of the N-butyl group can influence the solubility, processability, and thermal properties of the resulting polymers. For instance, the introduction of alkyl substituents into polyimides can enhance their solubility without compromising their thermal stability. The flexible nature of the butyl group can also impact the packing of polymer chains, leading to materials with unique mechanical and optical properties.
Furthermore, o-phenylenediamine is a known precursor for the synthesis of carbonized polymer dots (CPDs), which are a class of luminescent nanomaterials with applications in bioimaging, sensing, and optoelectronics. oup.com The presence of the N-butyl group in this compound could be used to tune the surface properties and photoluminescence of the resulting CPDs. The synthesis of nanocomposites incorporating this compound-derived polymers and inorganic nanoparticles, such as ferrites, could lead to materials with interesting magnetic and electrical properties. epa.gov
Future research in materials science will likely focus on:
The synthesis and characterization of novel polyimides, polyamides, and other polymers derived from this compound, with a focus on establishing structure-property relationships.
The exploration of this compound as a precursor for the synthesis of functional nanomaterials, including CPDs and metal-organic frameworks (MOFs).
The development of materials with tunable electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. nih.govnih.govmdpi.com
Integration of Experimental and Computational Methodologies for Predictive Chemistry
The synergy between experimental and computational chemistry is poised to accelerate the discovery and development of new applications for this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. researchgate.net For instance, DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of this compound, guiding synthetic efforts towards desired products. nih.gov
Machine learning (ML) is also emerging as a powerful tool for predicting chemical reactivity and properties. researchgate.netrsc.org By training ML models on large datasets of experimental and computational data, it is possible to develop predictive tools for various chemical transformations, including nucleophilic aromatic substitution reactions. chemistryworld.com The integration of DFT and ML can create highly accurate models for predicting the kinetics and outcomes of reactions involving this compound.
Future research at the intersection of experimental and computational chemistry will likely involve:
The use of DFT calculations to elucidate the mechanisms of complex reactions involving this compound, providing a theoretical framework for understanding and controlling these transformations. acs.org
The development of ML models to predict the properties of polymers and materials derived from this compound, enabling the in silico design of materials with desired characteristics.
The combination of high-throughput experimentation and computational screening to rapidly identify optimal reaction conditions and discover new applications for this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for N1-Butylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via alkylation of benzene-1,2-diamine using butyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ or NaH). Key factors include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions like over-alkylation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine groups, while THF or toluene may reduce side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the mono-alkylated product from di-alkylated byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for resonances at δ 6.5–7.2 ppm (aromatic protons), δ 3.2–3.5 ppm (–NH₂, broad singlet), and δ 0.8–1.5 ppm (butyl chain protons). Diastereotopic protons in the butyl group may split into multiplets.
- ¹³C NMR : Peaks at 115–130 ppm (aromatic carbons) and 20–40 ppm (aliphatic carbons) confirm alkylation .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 178.3 (C₁₀H₁₆N₂⁺). Fragmentation patterns (e.g., loss of –NH₂ or butyl group) validate the structure .
Advanced Research Questions
Q. How does the steric and electronic nature of the butyl group influence regioselectivity in further functionalization reactions?
Methodological Answer: The butyl group introduces steric hindrance and electron-donating effects, directing electrophilic substitution (e.g., nitration, halogenation) to the less hindered meta or para positions relative to the amine groups. For example:
- Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-nitro derivatives due to the butyl group’s steric shielding of the ortho position.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids favors the para position, as confirmed by X-ray crystallography in analogous compounds .
Q. What experimental strategies resolve contradictions in reported bioactivity data for benzene-1,2-diamine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:
- Solvent Effects : Use standardized solvents (e.g., DMSO ≤0.1% in assays) to avoid false positives/negatives.
- Protonation State : Adjust buffer pH (e.g., PBS vs. Tris-HCl) to control the amine group’s ionization, which affects membrane permeability .
- Comparative Studies : Benchmark against structurally validated analogs (e.g., N1-Ethyl derivatives) to isolate substituent-specific effects .
Q. How can this compound act as a ligand in transition-metal catalysis, and what mechanistic insights support its use?
Methodological Answer: The diamine’s chelating ability enables coordination with metals (e.g., Cu, Pd) in catalytic cycles. Key mechanisms include:
- Oxidative Addition : In Pd-catalyzed cross-coupling, the ligand stabilizes Pd(0) intermediates, reducing catalyst decomposition.
- Steric Tuning : The butyl group modulates catalyst geometry, enhancing enantioselectivity in asymmetric hydrogenation (e.g., 80–90% ee in ketone reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
